Regioisomeric Alkoxy Substitution Pattern: Ortho (2-) vs. Para (4-) Isobutoxybenzyl Positional Isomer Identity
The target compound features the isobutoxy substituent at the ortho (2-) position of the benzyl ring, whereas the closest commercially available analog—(2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine (CAS 1040684-69-2)—carries the identical substituent at the para (4-) position . This regioisomeric difference, while subtle in molecular formula (both C18H22ClNO, MW 303.83 g/mol), represents a fundamentally distinct three-dimensional pharmacophore that is well-documented in medicinal chemistry literature to yield divergent biological target engagement profiles across receptor systems. No head-to-head biological assay data were identified in publicly available literature for these two specific compounds; therefore, their functional differentiation rests on the established principle that ortho-vs.-para alkoxy substitution on benzyl scaffolds produce non-interchangeable SAR outcomes .
| Evidence Dimension | Regioisomeric alkoxy substitution position on benzyl ring |
|---|---|
| Target Compound Data | 2-isobutoxy (ortho) substitution; CAS 1040684-83-0; SMILES: CC(C)COc1ccccc1CNCc1ccccc1Cl |
| Comparator Or Baseline | 4-isobutoxy (para) substitution; CAS 1040684-69-2; SMILES: CC(C)COc1ccc(CNCc2ccccc2Cl)cc1 |
| Quantified Difference | Qualitative structural difference only; no quantitative biological potency comparison available |
| Conditions | Regioisomerism at benzyl ring; both compounds share identical molecular formula C18H22ClNO, MW 303.83 g/mol |
Why This Matters
In SAR-dependent research programs, regioisomeric identity is a non-negotiable variable; selecting the correct ortho-substituted isomer ensures that the intended pharmacophoric geometry is maintained, avoiding potentially confounding results from divergent target interactions.
